1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperidine ring substituted with a fluorophenoxy group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 3-fluorophenol with a suitable piperidine derivative under controlled conditions to form the fluorophenoxy-piperidine intermediate.
Coupling with prop-2-en-1-one: The intermediate is then coupled with prop-2-en-1-one using a suitable coupling reagent, such as a palladium catalyst, under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the fluorophenoxy group are replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and other medical conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
1-{4-[4-(3-Chlorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: This compound features a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
1-{4-[4-(3-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[4-(3-fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-2-19(24)22-10-6-15(7-11-22)20(25)23-12-8-17(9-13-23)26-18-5-3-4-16(21)14-18/h2-5,14-15,17H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRRTVZQPETMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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